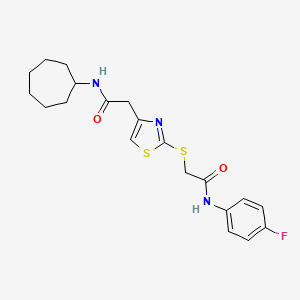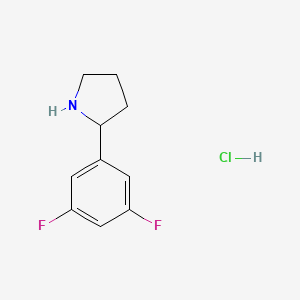
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1197236-08-0 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 2-(3,5-difluorophenyl)pyrrolidine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is 1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can significantly alter the reactivity and interaction of these compounds. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” serves as a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues, making them suitable for selective synthesis .
Medicinal Chemistry
In medicinal chemistry, fluorine atoms are often introduced into molecules to enhance their metabolic stability and to modulate their biological activity. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” can be utilized to synthesize fluorinated derivatives that serve as building blocks for drugs. These derivatives can potentially improve the pharmacokinetic properties of therapeutic agents .
Agriculture
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may be used to create fluorine-containing substituents on aryl rings, which have been commercialized as active ingredients in agricultural chemicals .
Material Science
In material science, fluorinated compounds are valued for their contribution to the development of advanced materials with specific properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be involved in the creation of new materials that require the stability and reactivity provided by fluorinated groups .
Biochemistry
In biochemistry, fluorinated compounds are used to study enzyme interactions and mechanisms due to their ability to mimic the natural substrates of enzymes while being resistant to enzymatic degradation. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” might be used to synthesize enzyme inhibitors or substrates for biochemical assays .
Industrial Applications
Fluorinated compounds are also used in various industrial applications, including the manufacturing of polymers and refrigerants. The unique properties of fluorine atoms, such as their electronegativity and small size, make them valuable in creating compounds with desired characteristics. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be used as an intermediate in the synthesis of such industrial compounds .
Environmental Applications
The environmental applications of fluorinated compounds include their use in the development of refrigerants that have a lower global warming potential. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may contribute to the synthesis of environmentally friendly refrigerants that are less harmful to the ozone layer .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
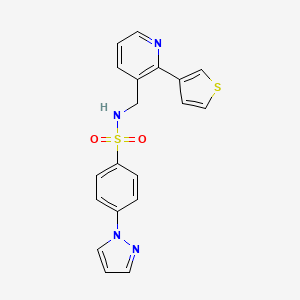
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
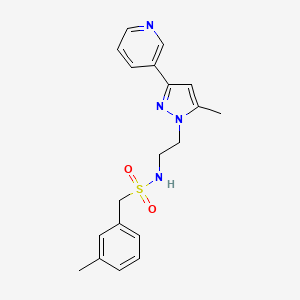
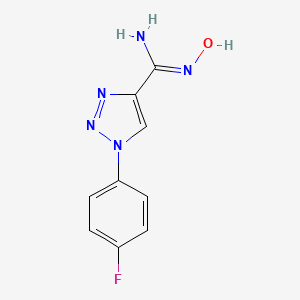
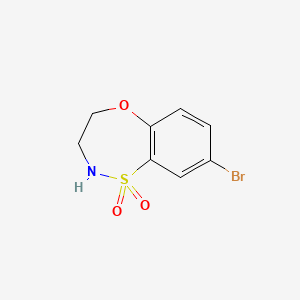
![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

